An In-depth Technical Guide to 2-Bromocinnamic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Bromocinnamic Acid: Properties, Structure, and Applications
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Introduction
2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a pivotal intermediate in the landscape of advanced organic synthesis.[1] Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring relative to the α,β-unsaturated carboxylic acid group, imparts distinct reactivity that is highly sought after in pharmaceutical and materials science research.[1][2] This guide provides a comprehensive technical overview of 2-bromocinnamic acid, delving into its chemical and physical properties, stereochemical nuances, synthesis, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.
Physicochemical Properties
2-Bromocinnamic acid typically appears as an off-white to pale yellow crystalline solid.[3][4] The presence and position of the bromine atom significantly influence its physical and chemical characteristics compared to its isomers and parent compound, cinnamic acid.
Table 1: Key Physicochemical Properties of 2-Bromocinnamic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇BrO₂ | [3][5] |
| Molecular Weight | 227.05 g/mol | [3][5] |
| Melting Point | 215-219 °C | [3][6][7] |
| Boiling Point | 340.0 ± 17.0 °C (Predicted) | [3][7] |
| Density | 1.607 ± 0.06 g/cm³ | [2][3][7] |
| pKa | 4.41 (at 25 °C) | [7] |
| Solubility | Soluble in DMSO and other organic solvents like ethanol and acetone; less soluble in water. | [4][7] |
The ortho-bromine substituent introduces steric hindrance near the carboxylic acid group, which can impact its reactivity and intermolecular interactions.[2] This steric effect, combined with the electron-withdrawing nature of the bromine atom, modulates the electronic properties of the entire molecule.[2]
Molecular Structure and Stereochemistry
The structure of 2-bromocinnamic acid is centered around a cinnamic acid backbone with a bromine atom substituted at the C2 position of the phenyl ring.[4] The presence of the carbon-carbon double bond in the acrylic acid side chain gives rise to the possibility of (E) and (Z) stereoisomers. The trans or (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the more common and thermodynamically stable form.[4]
Caption: Chemical structures of (E)- and (Z)-2-Bromocinnamic acid.
Synthesis of 2-Bromocinnamic Acid
2-Bromocinnamic acid is a synthetic compound and is not known to occur naturally.[3] It is typically prepared in a laboratory setting through various synthetic routes. A common method involves the bromination of cinnamic acid derivatives.[3] Another established route is the Perkin reaction, which involves the condensation of 2-bromobenzaldehyde with acetic anhydride in the presence of a weak base.
A General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 2-Bromocinnamic acid.
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of 2-bromocinnamic acid.
Table 2: Spectroscopic Data for 2-Bromocinnamic Acid
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons, and the carboxylic acid proton. | [3][8] |
| ¹³C NMR | Resonances for the carboxylic carbon, aromatic carbons (including the carbon bearing the bromine), and vinylic carbons. | [3][9] |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch, C=C stretch of the alkene and aromatic ring, and C-Br stretch. | [3][10] |
| Mass Spectrometry | The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. | [5] |
Chemical Reactivity and Applications
The unique structural features of 2-bromocinnamic acid make it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1]
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The ortho-bromine atom is particularly well-suited for participating in a variety of palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic molecules.[1] The ortho-substitution can influence the oxidative addition step in the catalytic cycle, sometimes leading to improved yields and selectivities.[1]
-
Heterocycle Synthesis: 2-Bromocinnamic acid is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the construction of γ-lactams, which are important structural motifs found in many biologically active compounds.[1][2]
Applications in Drug Development and Research:
-
Antimicrobial and Anticancer Agents: Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities.[2][11] 2-Bromocinnamic acid and its derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] Furthermore, some studies have explored its potential in cancer therapy, with reports of its efficacy against certain cancer cell lines.[2] The proposed mechanisms of action include the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells.[2]
-
Materials Science: In the realm of materials science, 2-bromocinnamic acid serves as a precursor for the synthesis of novel polymers.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and flame retardancy.[1] Additionally, it has applications in photopolymerization processes.[2]
Experimental Protocol: A Representative Synthesis of 2,3-dibromo-3-phenylpropanoic acid from a Cinnamic Acid Derivative
The following protocol illustrates a common type of reaction involving the double bond of a cinnamic acid derivative, which is an electrophilic addition of bromine.
Objective: To synthesize 2,3-dibromo-3-phenylpropanoic acid via the electrophilic addition of bromine to trans-cinnamic acid.
Materials:
-
trans-Cinnamic acid
-
Dichloromethane
-
10% Bromine in dichloromethane solution
-
Boiling stone
Procedure:
-
In a 25-mL round-bottomed flask, combine 0.60 g of trans-cinnamic acid and 3.5 mL of dichloromethane.
-
Add 2.0 mL of a 10% bromine in dichloromethane solution to the flask.
-
Add a boiling stone and attach a water-cooled condenser.
-
Gently reflux the reaction mixture in a water bath maintained at 45-50°C for 30 minutes. The product will begin to precipitate as the reaction proceeds.[12]
-
If the bromine color fades during reflux, add more 10% bromine in dichloromethane solution dropwise until a faint orange color persists.[12]
-
After the reflux period, cool the flask to room temperature, followed by further cooling in an ice-water bath for 10 minutes to ensure complete crystallization.[12]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with three 2.0-mL portions of cold dichloromethane.[12]
Safety Precautions: Dichloromethane is toxic and an irritant. Bromine is volatile and highly toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]
Conclusion
2-Bromocinnamic acid stands as a testament to the power of strategic halogenation in modifying the reactivity and utility of organic molecules. Its unique combination of a reactive bromine substituent and an α,β-unsaturated carboxylic acid moiety makes it an indispensable tool for synthetic chemists. From the synthesis of complex pharmaceuticals to the development of advanced materials, the applications of 2-bromocinnamic acid continue to expand, underscoring its importance in driving innovation across various scientific disciplines.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromocinnamic Acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromocinnamic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). m-Bromocinnamic acid. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Bromocinnamic Acid. Retrieved from [Link]
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NIST. (n.d.). 3-Bromocinnamic acid. Retrieved from [Link]
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MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]
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Alfred State College. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]
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ACS Publications. (1982). Synthesis and stereochemistry of arylidenepyruvic acids and derived trans-.alpha.-bromocinnamic acids. The Journal of Organic Chemistry. Retrieved from [Link]
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